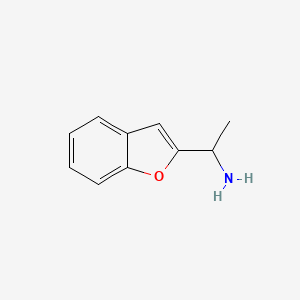

1-Benzofuran-2-yl-ethylamine

Description

BenchChem offers high-quality 1-Benzofuran-2-yl-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzofuran-2-yl-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCGVGWCEJJQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99059-83-3 | |

| Record name | 1-(1-benzofuran-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzofuran-2-yl-ethylamine: Structure, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 1-Benzofuran-2-yl-ethylamine, a heterocyclic amine belonging to the broader class of benzofuran derivatives. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis, characterization, and potential applications of this and related molecules.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities.[2][3][4] These activities include antimicrobial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitumor, and antiviral properties.[3][4] The rigid, planar structure of the benzofuran ring system allows for specific interactions with biological targets, making it an attractive starting point for the design of novel therapeutic agents.[4] 1-Benzofuran-2-yl-ethylamine, as a member of this important class of compounds, holds significant potential for further investigation and development.

Chemical Structure and Properties

Molecular Identity

-

IUPAC Name: 1-(1-Benzofuran-2-yl)ethanamine[5]

-

Synonyms: 2-(1-Aminoethyl)benzofuran

-

CAS Number: Not explicitly found for the racemate, though related structures have CAS numbers.

-

Molecular Formula: C₁₀H₁₁NO[5]

-

Molecular Weight: 161.20 g/mol [5]

Structural Elucidation

The chemical structure of 1-Benzofuran-2-yl-ethylamine consists of a benzofuran core substituted at the 2-position with an ethylamine group. The amine functionality is located on the first carbon of the ethyl side chain.

Caption: Chemical structure of 1-Benzofuran-2-yl-ethylamine.

Physicochemical Properties

| Property | Value (Estimated) | Source/Rationale |

| Melting Point | Not available (likely a liquid or low-melting solid) | The precursor 1-(1-benzofuran-2-yl)ethan-1-ol has a melting point of 39-41 °C. The amine may have a lower melting point. |

| Boiling Point | ~270 °C at 760 mmHg | Based on the boiling point of 1-(1-benzofuran-2-yl)ethan-1-ol (270.4°C at 760 mmHg).[6] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. Sparingly soluble in water. | Typical for small organic amines. |

| pKa | 8.5 - 9.5 | Estimated for a primary amine of this type. |

Synthesis of 1-Benzofuran-2-yl-ethylamine

The synthesis of 1-Benzofuran-2-yl-ethylamine can be achieved through a multi-step process starting from readily available precursors. A common and logical synthetic route involves the preparation of 2-acetylbenzofuran followed by reductive amination.

Caption: Proposed synthetic workflow for 1-Benzofuran-2-yl-ethylamine.

Step 1: Synthesis of 2-Acetylbenzofuran

2-Acetylbenzofuran is a key intermediate and can be synthesized from salicylaldehyde and chloroacetone in the presence of a base, such as potassium carbonate.[7]

Experimental Protocol:

-

To a solution of salicylaldehyde in a suitable solvent (e.g., acetone or ethanol), add an equimolar amount of chloroacetone.

-

Add an excess of anhydrous potassium carbonate to the mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-acetylbenzofuran.

Step 2: Reductive Amination to 1-Benzofuran-2-yl-ethylamine

The conversion of the ketone (2-acetylbenzofuran) to the primary amine (1-Benzofuran-2-yl-ethylamine) is a reductive amination reaction. A classic method for this transformation is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[8][9]

Generalized Experimental Protocol (Leuckart Reaction):

-

In a round-bottom flask, mix 2-acetylbenzofuran with an excess of ammonium formate.

-

Heat the mixture to a high temperature (typically 120-165 °C) for several hours.[8] The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture and add a strong base (e.g., NaOH solution) to hydrolyze the intermediate formamide and liberate the free amine.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent.

-

The crude amine can be purified by distillation under reduced pressure or by column chromatography.

Disclaimer: This is a generalized protocol. The specific reaction conditions (temperature, time, and stoichiometry) may need to be optimized for this particular substrate.

Potential Applications and Biological Significance

While specific pharmacological studies on 1-Benzofuran-2-yl-ethylamine are limited, the broader class of 2-aminoethylbenzofurans and other benzofuran derivatives has shown significant potential in various therapeutic areas.

Central Nervous System (CNS) Activity

Derivatives of 2-aminoethylbenzofuran have been identified as potent histamine H3 receptor antagonists.[10] H3 receptor antagonism is a promising strategy for the treatment of cognitive disorders, and some of these compounds have demonstrated cognition-enhancing properties in animal models.

Anticancer Potential

Numerous studies have highlighted the anticancer activity of benzofuran derivatives.[2] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of microtubule dynamics. The structural similarity of 1-Benzofuran-2-yl-ethylamine to other bioactive benzofurans suggests that it could be a valuable scaffold for the development of new anticancer agents.

Antimicrobial Activity

The benzofuran nucleus is present in many compounds with antibacterial and antifungal properties.[3] The development of new antimicrobial agents is a critical area of research, and 1-Benzofuran-2-yl-ethylamine could serve as a lead structure for the synthesis of novel antimicrobial compounds.

Anti-Alzheimer's Disease Potential

Recent research has explored 2-arylbenzofuran derivatives as potential agents for the treatment of Alzheimer's disease. These compounds have shown inhibitory activity against key enzymes implicated in the pathology of the disease.

Analytical Characterization

The structure and purity of 1-Benzofuran-2-yl-ethylamine would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for 1-Benzofuran-2-yl-ethylamine are presented below. These are estimates based on the analysis of similar structures and general principles of NMR spectroscopy.[11][12][13]

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.2 - 7.6 | m | 4H | Benzene ring protons |

| Furan-H | 6.7 - 6.8 | s | 1H | C3-H of furan ring |

| CH-NH₂ | 4.1 - 4.3 | q | 1H | Methine proton |

| NH₂ | 1.5 - 2.5 | br s | 2H | Amine protons |

| CH₃ | 1.4 - 1.6 | d | 3H | Methyl protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic/Furan C | 105 - 160 | Benzofuran ring carbons |

| CH-NH₂ | 45 - 55 | Methine carbon |

| CH₃ | 20 - 25 | Methyl carbon |

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 161. A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1000 - 1250 |

| C-O-C stretch (furan) | 1000 - 1300 |

Conclusion

1-Benzofuran-2-yl-ethylamine is a molecule of significant interest due to its structural relationship to a wide range of biologically active benzofuran derivatives. While specific data on this compound is sparse, its synthesis is achievable through established chemical transformations. The potential for this compound and its analogs in CNS disorders, oncology, and infectious diseases warrants further investigation. This guide provides a foundational understanding for researchers to explore the synthesis, properties, and applications of this promising chemical entity.

References

-

Wikipedia. Leuckart reaction. [Link]

-

ResearchGate. Experimental and theoretical 13 C and 1 H NMR chemical shifts. [Link]

- Knoll, J., Miklya, I., Knoll, B., & Ecsery, Z. (2001). Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. Bioorganic & Medicinal Chemistry, 9(5), 1197–1212.

-

Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]

-

American Elements. 1-(1-benzofuran-2-yl)ethan-1-ol. [Link]

-

Scribd. Approximate 1H and 13C NMR Shifts. [Link]

- Hill, D. T., & Loev, B. (1973). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Organic Chemistry, 38(12), 2102-2104.

-

ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

National Center for Biotechnology Information. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. [Link]

-

IJSDR. Study of Benzofuran Derivatives and their Biological Significance. [Link]

-

Semantic Scholar. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

Chegg. Solved Below is the predicted 13C NMR spectrum for either. [Link]

-

IJRPC. SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. [Link]

-

ResearchGate. Bioactive Benzofuran Derivatives: A Review. [Link]

-

PubChem. (1R)-1-(1-benzofuran-2-yl)ethan-1-ol. [Link]

-

National Center for Biotechnology Information. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

Chemistry LibreTexts. The Leuckart Reaction. [Link]

-

PubChem. 1-(1-benzofuran-2-yl)ethan-1-amine. [Link]

-

ResearchGate. Synthesis of 2-acetyl benzofuran 164. [Link]

-

Scribd. Leuckart Reaction. [Link]

-

ResearchGate. 2-Acetylbenzofurans: Synthesis, Reactions and Applications. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 1-(1-benzofuran-2-yl)ethan-1-amine (C10H11NO) [pubchemlite.lcsb.uni.lu]

- 6. americanelements.com [americanelements.com]

- 7. ijrpc.com [ijrpc.com]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Serotonergic Ligands: A Technical Guide to Benzofuran Bioisosteres of Tryptamines

Executive Overview: The Bioisosteric Paradigm

Tryptamines are a foundational class of monoamine alkaloids characterized by an indole ring fused to an ethylamine side chain. They serve as the core structural scaffold for endogenous neurotransmitters (e.g., serotonin) and potent exogenous psychoactive compounds (e.g., N,N-dimethyltryptamine). In advanced medicinal chemistry, bioisosteric replacement is utilized to probe the steric, electronic, and metabolic constraints of target receptors.

By substituting the indole >N-H group with an oxygen atom (>O ), the scaffold is converted into a benzofuran analogue. This single-atom swap fundamentally alters the hydrogen-bonding capacity of the core pharmacophore, providing critical insights into the binding kinetics of serotonergic (5-HT) receptors.

Pharmacophore Rationale: Indole vs. Benzofuran

As a structural engineer of molecules, one must look beyond mere shape and analyze the electronic causality of a ligand-receptor interaction. The primary divergence between an indole and a benzofuran lies in their hydrogen bond (H-bond) dynamics.

The indole nitrogen possesses a proton, making it a strong H-bond donor . Conversely, the oxygen atom in the benzofuran core possesses lone electron pairs but lacks a proton, rendering it strictly an H-bond acceptor . When Tomaszewski, Johnson, Huang, and Nichols (1992) synthesized the benzofuran analogues of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-methoxy-α-methyltryptamine (5-MeO-AMT), they observed a divergent receptor affinity profile that mapped directly to these H-bond capabilities .

Fig 1. Pharmacophore mapping of indole vs. benzofuran cores at 5-HT receptors.

Quantitative Receptor Binding Profiles

The affinity data demonstrates that the 5-HT2 receptor pocket strictly requires the H-bond donor capacity of the indole >N-H for optimal ligand docking. Replacing it with the benzofuran oxygen results in a severe drop in affinity. In contrast, the 5-HT1A receptor is significantly more tolerant of this electronic isosterism, relying more heavily on the spatial orientation of the aromatic system and the basicity of the terminal amine .

| Compound Class | Core Structure | 5-HT1A Affinity Reduction (vs. Indole) | 5-HT2 Affinity Reduction (vs. Indole) | H-Bonding Capability at Position 1 |

| Tryptamines (Standard) | Indole | Baseline (100% Affinity) | Baseline (100% Affinity) | Strong Donor (N-H) |

| Benzofuran (Primary Amines) | Benzofuran | ~20-30% Decrease | ~66% Decrease (1/3 of Indole) | Acceptor Only (O) |

| Benzofuran (Tertiary Amines) | Benzofuran | ~20-30% Decrease | ~83% Decrease (1/6 of Indole) | Acceptor Only (O) |

Self-Validating Synthetic Workflows

To synthesize a benzofuran-3-ethanamine (the direct bioisostere of tryptamine), the standard Fischer indole synthesis cannot be used. Instead, a robust, three-step protocol starting from a benzofuran core is preferred. In professional drug development, every protocol must be a self-validating system . Proceeding to the next step without In-Process Control (IPC) confirmation leads to cascading failures in yield and purity.

Fig 2. Self-validating synthetic workflow for benzofuran-3-ethanamine derivatives.

Step 1: Formylation (Vilsmeier-Haack Reaction)

-

Procedure: React the substituted benzofuran with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 0°C, then heat to 80°C. Quench with aqueous sodium acetate.

-

Mechanistic Causality: DMF and POCl₃ generate the Vilsmeier ion, a highly electrophilic species that regioselectively attacks the electron-rich 3-position of the benzofuran ring.

-

Validation Checkpoint (IPC): Infrared (IR) spectroscopy must show a strong, sharp absorption band at ~1680 cm⁻¹, confirming the successful installation of the conjugated aldehyde carbonyl.

Step 2: Nitroaldol Condensation (Henry Reaction)

-

Procedure: Reflux the isolated benzofuran-3-carboxaldehyde with excess nitromethane in the presence of ammonium acetate (NH₄OAc) for 4-6 hours.

-

Mechanistic Causality: Ammonium acetate is explicitly chosen because it acts as a bifunctional catalyst. The acetate ion acts as a weak base to generate the nitronate anion from nitromethane, while the ammonium ion provides mild acidic catalysis to activate the aldehyde and facilitate the subsequent dehydration of the intermediate β-nitro alcohol into the conjugated nitroalkene.

-

Validation Checkpoint (IPC): ¹H NMR spectroscopy must reveal the disappearance of the aldehyde proton (~10.0 ppm) and the emergence of two highly deshielded vinylic protons appearing as doublets with a coupling constant (J) of ~13.5 Hz. This specific J value mathematically validates the trans (E) geometry of the nitroalkene.

Step 3: Hydride Reduction

-

Procedure: Slowly add the 3-(2-nitrovinyl)benzofuran to a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) at 0°C. Reflux for 8 hours, then carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

-

Mechanistic Causality: LiAlH₄ is mandatory here. Milder reagents like Sodium Borohydride (NaBH₄) will only reduce the electron-deficient alkene, halting at the nitroalkane stage. LiAlH₄ possesses the necessary hydride transfer potential to fully reduce both the alkene and the nitro group to the primary aliphatic amine.

-

Validation Checkpoint (IPC): Thin-Layer Chromatography (TLC) derivatized with Ninhydrin stain must yield a deep purple spot upon heating, confirming the presence of a primary amine. LC-MS should confirm the [M+H]⁺ mass of the target benzofuran-3-ethanamine.

Mechanistic Signaling Pathways

Once synthesized, these bioisosteres interact with the serotonergic system via divergent G-protein coupled receptor (GPCR) pathways. While the benzofuran core reduces overall affinity compared to the indole, the downstream signaling cascades remain functionally identical to classical tryptamines .

Fig 3. Divergent GPCR signaling pathways activated by benzofuran tryptamine bioisosteres.

-

5-HT1A Activation: Couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and the opening of inward-rectifying potassium channels (GIRKs), resulting in neuronal hyperpolarization.

-

5-HT2 Activation: Couples to Gq/11 proteins, activating phospholipase C (PLC). This cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), triggering the release of intracellular calcium (Ca²⁺) and driving excitatory downstream effects.

Conclusion

The strategic bioisosteric replacement of the tryptamine indole core with a benzofuran ring provides a powerful lens into receptor pharmacodynamics. By eliminating the hydrogen bond donor capacity at the 1-position, researchers can selectively attenuate 5-HT2 affinity while preserving 5-HT1A interactions. When coupled with self-validating synthetic workflows, this structural paradigm remains a cornerstone of modern neuropharmacological drug design.

References

-

Tomaszewski, Z., Johnson, M. P., Huang, X., & Nichols, D. E. (1992). Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 35(11), 2061-2064. URL:[Link]

-

Wikipedia Contributors. (n.d.). Substituted benzofuran. Wikipedia, The Free Encyclopedia. URL:[Link]

-

Araujo, A. M., Carvalho, F., Bastos, M. de L., Guedes de Pinho, P., & Carvalho, M. (2015). Recreational Use, Analysis and Toxicity of Tryptamines. Current Molecular Pharmacology, 8(3), 268-283. URL:[Link]

Pharmacological Profile of Benzofuran-2-yl-ethylamines: Mechanisms, Receptor Kinetics, and Therapeutic Trajectories

Executive Summary

The benzofuran-2-yl-ethylamine scaffold represents a highly versatile and pharmacologically complex class of neuroactive compounds. By replacing the traditional phenyl or methylenedioxyphenyl rings found in classical amphetamines and tryptamines with a benzofuran moiety, researchers have unlocked two divergent pharmacological trajectories. Depending on side-chain substitutions, these compounds act either as Monoaminergic Activity Enhancers (MAEs) —which hold profound neuroprotective and antidepressant potential—or as Substrate-Type Monoamine Releasing Agents (MRAs) , which exhibit entactogenic and psychedelic properties.

This technical whitepaper synthesizes the structure-activity relationships (SAR), receptor kinetics, and experimental workflows required to evaluate benzofuran-2-yl-ethylamines, providing a comprehensive guide for drug development professionals.

Structural Pharmacology & The Pharmacodynamic Dichotomy

The pharmacological destiny of a benzofuran-2-yl-ethylamine is dictated by the bioisosteric substitution of its core and the length of its alkyl side chain. This structural divergence splits the class into two distinct mechanistic categories:

Mechanism A: Monoaminergic Activity Enhancement (MAE)

Compounds like (-)-BPAP (1-(benzofuran-2-yl)-2-propylaminopentane) are derived from the tryptamine/PPAP backbone. Unlike classical stimulants, MAEs do not act as transporter substrates and do not force the non-exocytotic release of monoamines. Instead, they sensitize the presynaptic terminal, amplifying the release of dopamine, serotonin, and norepinephrine only in response to an endogenous action potential . Because this mechanism preserves the vesicular concentration gradient, MAEs avoid the neurotoxicity and catecholamine depletion typical of classical amphetamines.

Mechanism B: Transporter Reversal (MRA)

Conversely, compounds with shorter alkyl chains, such as the APB series (e.g., 5-APB, 6-APB) and 2-EAPB , mimic the structure of 3,4-methylenedioxyamphetamine (MDA). These act as direct substrates for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters . By entering the presynaptic terminal via the transporter, they collapse the vesicular pH gradient and force the transporters to operate in reverse, flooding the synaptic cleft with monoamines independent of action potentials.

Fig 1: Pharmacodynamic divergence of benzofuran-2-yl-ethylamines into MAE and MRA pathways.

Receptor Kinetics and Target Affinities

A critical factor in the pharmacological profiling of benzofurans is their interaction with 5-hydroxytryptamine (5-HT) receptors. While 5-HT2A agonism is responsible for the psychedelic/entactogenic effects of the MRA subclass, 5-HT2B agonism is a severe off-target liability. Activation of 5-HT2B receptors on cardiac fibroblasts promotes mitogenesis, leading to valvular heart disease (valvulopathy) .

The table below summarizes the transporter inhibition (IC50) and receptor activation profiles of key benzofuran derivatives compared to MDMA.

Quantitative Target Affinities (In Vitro)

| Compound | Primary Mechanism | SERT (IC50) | DAT (IC50) | NET (IC50) | 5-HT2B Receptor Profile |

| (-)-BPAP | MAE (Impulse-driven) | > 10,000 nM | > 10,000 nM | > 10,000 nM | Negligible / Inactive |

| 5-APB | MRA (Transporter Reversal) | 0.13 µM | 2.50 µM | 0.12 µM | Full Agonist (High Risk) |

| 6-APB | MRA (Transporter Reversal) | 0.15 µM | 0.53 µM | 0.15 µM | Full Agonist (High Risk) |

| MDMA (Ref) | MRA (Transporter Reversal) | 0.24 µM | 3.00 µM | 0.40 µM | Partial Agonist |

Data synthesized from transfected HEK293 cell assays evaluating monoamine uptake inhibition.

Experimental Workflows: Validating Benzofuran Pharmacology

To accurately classify a novel benzofuran-2-yl-ethylamine, researchers must employ self-validating in vitro systems. The following protocols detail the methodologies used to isolate transporter dynamics and screen for cardiotoxicity.

Protocol 1: In Vitro Monoamine Efflux Assay

To differentiate between a pure reuptake inhibitor and a substrate-type releaser (MRA), an efflux assay using radiolabeled monoamines is required.

Causality & Logic: We utilize Human Embryonic Kidney (HEK293) cells because they naturally lack endogenous monoamine transporters. By transfecting them with specific human plasmids (hDAT, hNET, hSERT), we isolate the drug-transporter interaction without background noise.

-

Cell Preparation: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in poly-D-lysine coated 96-well plates to ensure cellular adhesion during wash steps.

-

Isotope Preloading: Incubate cells with [3H]-dopamine, [3H]-norepinephrine, or [3H]-serotonin for 30 minutes at 37°C. Rationale: This establishes an intracellular radioactive pool that mimics vesicular storage.

-

Wash Phase: Wash the cells three times with Krebs-Ringer buffer. Rationale: Removing extracellular unbound[3H] is critical to establishing a zero-baseline, preventing false-positive efflux readings.

-

Ligand Incubation: Expose the cells to the benzofuran derivative (e.g., 10 nM to 100 µM concentration gradient) for 15–30 minutes.

-

Quantification: Collect the extracellular buffer and measure the released [3H] using liquid scintillation counting. A true MRA will show a dose-dependent increase in extracellular radioactivity as the transporter is forced into reverse .

Fig 2: High-throughput workflow for quantifying transporter-mediated monoamine efflux.

Protocol 2: 5-HT2B Calcium Mobilization Assay (Cardiotoxicity Screen)

Because the 5-HT2B receptor is Gq-protein coupled, its activation leads to the generation of inositol triphosphate (IP3) and the subsequent release of intracellular calcium.

Causality & Logic: We use Fluo-4 AM, a cell-permeable fluorogenic dye. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside. When the benzofuran ligand activates the 5-HT2B receptor, the resulting calcium spike binds to Fluo-4, triggering a massive increase in fluorescence. This provides a real-time, self-validating readout of receptor agonism.

-

Dye Loading: Incubate h5-HT2B-expressing CHO (Chinese Hamster Ovary) cells with 2 µM Fluo-4 AM for 45 minutes at 37°C.

-

Baseline Measurement: Read baseline fluorescence (Excitation: 488 nm, Emission: 520 nm) using a fluorometric imaging plate reader (FLIPR).

-

Ligand Addition: Inject the benzofuran derivative into the wells.

-

Validation Check: Co-administer a selective 5-HT2B antagonist (e.g., SB-204741) in a parallel control group. Rationale: If the antagonist abolishes the calcium spike, it proves the benzofuran's effect is exclusively mediated by the 5-HT2B receptor, confirming the cardiotoxic liability.

Conclusion

The pharmacological profile of benzofuran-2-yl-ethylamines is defined by a delicate structural balance. While short-chain derivatives (APB series) act as potent, non-exocytotic monoamine releasers with significant 5-HT2B-mediated cardiotoxic risks, extended-chain derivatives like (-)-BPAP represent a breakthrough in neuropharmacology. By acting as Monoaminergic Activity Enhancers, they offer a mechanism to upregulate synaptic monoamines safely, preserving vesicular integrity and offering promising therapeutic avenues for neurodegenerative and depressive disorders.

References

-

Rickli, A., Kopf, S., Hoener, M. C., & Liechti, M. E. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology.[Link]

-

Knoll, J., Yoneda, F., Knoll, B., Ohmacsu, H., & Magyar, K. (1999). (-)1-(Benzofuran-2-yl)-2-propylaminopentane,[(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. British Journal of Pharmacology.[Link]

-

Baumann, M. H., Ayestas, M. A., Partilla, J. S., Sink, J. R., Shulgin, A. T., Daley, P. F., Brandt, S. D., Rothman, R. B., Ruoho, A. E., & Cozzi, N. V. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology.[Link]

-

Shimazu, S., Takahata, K., Katsuki, H., Tsunekawa, H., Tanigawa, A., Yoneda, F., Knoll, J., & Akaike, A. (2001). (-)-1-(Benzofuran-2-yl)-2-propylaminopentane enhances locomotor activity in rats due to its ability to induce dopamine release. European Journal of Pharmacology.[Link]

Topic: A Structural and Functional Comparison of 1-Benzofuran-2-yl-ethylamine and Indole Alkaloids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural and synthetic bioactive compounds. However, the strategic replacement of this privileged scaffold with bioisosteres is a critical tool in drug discovery for modulating physicochemical properties, improving metabolic stability, and exploring new intellectual property. This guide provides an in-depth technical analysis comparing the structure of 1-Benzofuran-2-yl-ethylamine, a representative of the benzofuran-ethylamine class, with the diverse and pharmacologically significant family of indole alkaloids. We will dissect the core structural differences, explore the concept of bioisosterism, and examine how these differences translate into distinct analytical signatures and potential pharmacological activities. This document serves as a foundational resource for researchers engaged in the design, synthesis, and characterization of novel heterocyclic compounds.

Introduction: The Centrality of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds form the backbone of a significant percentage of all pharmaceuticals, owing to their ability to present functional groups in precise three-dimensional arrangements and engage in a multitude of interactions with biological targets.[1] Among these, the indole ring system is particularly prominent, being a key structural feature in neurotransmitters like serotonin, essential amino acids like tryptophan, and a multitude of potent drugs, including vincristine (anticancer) and reserpine (antihypertensive).[2][3] Indole alkaloids, a class of over 4,100 known compounds, are biosynthesized from tryptophan and exhibit an immense range of biological activities, from anticancer and antimicrobial to potent psychedelic effects.[2][4]

The benzofuran scaffold, while also a naturally occurring heterocyclic system, is often explored in medicinal chemistry as a bioisostere of the indole nucleus.[5][6] Bioisosteric replacement is a cornerstone strategy in drug design, where a functional group is replaced by another with similar steric and electronic properties to enhance a molecule's pharmacological profile.[7][8] By replacing the indole nitrogen with an oxygen atom, the benzofuran ring offers a subtly different, yet structurally analogous, scaffold that can alter hydrogen bonding capacity, metabolic stability, and receptor affinity.[5]

This guide will use 1-Benzofuran-2-yl-ethylamine as a model to explore these differences, comparing its core structure directly with that of tryptamine, the foundational simple indole alkaloid.

Core Structural Analysis: Benzofuran vs. Indole

The fundamental difference between the two scaffolds lies in the heteroatom of the five-membered ring fused to the benzene core. The indole possesses a nitrogen atom, while the benzofuran possesses an oxygen atom. This seemingly minor change has profound implications for the molecule's chemical personality.

The Heterocyclic Core: A Tale of Two Heteroatoms

The indole ring consists of a benzene ring fused to a pyrrole ring, while the benzofuran is a benzene ring fused to a furan ring.[1][9]

-

Indole: The nitrogen atom in the pyrrole ring of indole contains a lone pair of electrons that contributes to the aromaticity of the system. Crucially, the N-H group acts as a hydrogen bond donor , a critical feature for interaction with many biological targets.[9][10]

-

Benzofuran: The oxygen atom in the furan ring also has lone pair electrons contributing to the aromatic system. However, unlike the indole's nitrogen, the oxygen atom acts as a hydrogen bond acceptor .[11]

This distinction in hydrogen bonding capability is arguably the most significant consequence of the N-to-O substitution and is a primary driver for using benzofuran as an indole bioisostere in drug design.

Caption: Core structures of Indole and Benzofuran highlighting the key heteroatom difference.

The Ethylamine Side Chain

Both 1-Benzofuran-2-yl-ethylamine and tryptamine (2-(1H-indol-3-yl)ethan-1-amine) feature an ethylamine side chain. The position of this chain, however, differs based on the typical reactivity of the parent heterocycle.

-

In tryptamine , the ethylamine is attached at the C3 position. Electrophilic substitution on the indole ring preferentially occurs at C3 because the nitrogen atom can effectively stabilize the resulting cationic intermediate.[9][10]

-

In 1-Benzofuran-2-yl-ethylamine , the side chain is at the C2 position. This substitution pattern is common for synthetic benzofurans.[11][12]

This difference in substitution patterns is a key distinguishing feature beyond the core heterocycle itself.

Bioisosterism in a Drug Design Context

The rationale for replacing an indole with a benzofuran often revolves around fine-tuning a drug candidate's properties.

Caption: The logic of bioisosteric replacement from Indole to Benzofuran in drug design.

Comparative Physicochemical and Pharmacological Profiles

The structural variations directly influence the physicochemical properties and, consequently, the pharmacological activities of these compounds.

| Property | Indole Alkaloids (Tryptamine-based) | Benzofuran-ethylamine Derivatives | Rationale for Difference |

| Hydrogen Bonding | Donor (N-H) & Acceptor (N:) | Acceptor only (O) | Presence of N-H proton in indole vs. lone pairs on oxygen in benzofuran. |

| pKa (of ring N/O) | Pyrrolic nitrogen is very weakly acidic (~17) | Oxygen is not appreciably basic or acidic. | The indole N-H can be deprotonated under strong basic conditions. |

| Metabolic Stability | Susceptible to N-oxidation, N-dealkylation. | Generally more stable; ether linkage is robust. | Cytochrome P450 enzymes often target the indole nitrogen and adjacent carbons. |

| Lipophilicity (LogP) | Varies widely, but N-H can reduce LogP. | Generally more lipophilic than direct indole analog. | Oxygen is less polar than the N-H group, reducing hydrogen bonding with water. |

| Pharmacological Target Profile | Extremely broad (Serotonin, Dopamine receptors, enzymes, DNA)[2][13] | Diverse (Anticancer, antimicrobial, anti-inflammatory, CNS)[1][11][14] | The change in H-bonding and electronic distribution alters receptor interactions. |

Synthesis and Experimental Protocols

The synthesis strategies for these two classes of compounds are distinct, reflecting the different chemical natures of the parent heterocycles.

Protocol: Synthesis of 1-(Benzofuran-2-yl)ethanone (A Precursor)

This protocol outlines a common method for creating the 2-substituted benzofuran core, which can then be further elaborated to the target ethylamine.[12][15]

Causality: This reaction proceeds via an initial O-alkylation of the salicylaldehyde phenoxide with chloroacetone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. The use of a base like potassium carbonate is essential for deprotonating the phenol.

Methodology:

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add salicylaldehyde (0.1 mol), chloroacetone (0.1 mol), and anhydrous potassium carbonate (0.2 mol).

-

Solvent: Add 150 mL of a dry polar aprotic solvent, such as acetone or DMF.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Mobile phase: 1:1 Acetone:Benzene].

-

Workup: After cooling to room temperature, filter off the potassium carbonate.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, 1-(Benzofuran-2-yl)ethanone.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or petroleum ether) to obtain the purified product.[12] The structure can then be converted to the ethylamine via reductive amination.

Protocol: Fischer Indole Synthesis (A Classic Indole Synthesis)

This protocol describes a foundational method for synthesizing indole rings, demonstrating a fundamentally different chemical approach.[16]

Causality: The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone. The key steps are a[10][10]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic pyrrole ring. The acid catalyst is crucial for protonating the hydrazone to initiate the rearrangement.

Methodology:

-

Hydrazone Formation: In a flask, dissolve phenylhydrazine (0.1 mol) and a suitable ketone (e.g., acetone, 0.1 mol) in ethanol. Add a few drops of glacial acetic acid. Stir at room temperature for 1-2 hours until the phenylhydrazone precipitates.

-

Cyclization: Collect the phenylhydrazone by filtration. Add the solid to a polyphosphoric acid or a Lewis acid catalyst (e.g., ZnCl₂) in a high-boiling point solvent.

-

Reaction: Heat the mixture to 150-200 °C for 1-3 hours.

-

Workup: Cool the reaction and carefully quench by pouring it onto crushed ice.

-

Extraction: Neutralize with a base (e.g., NaOH solution) and extract the product into an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude indole using column chromatography.

Analytical Characterization: Differentiating the Scaffolds

Spectroscopic methods are essential for unambiguously identifying and differentiating between benzofuran and indole structures.

Mass Spectrometry (MS)

Tandem mass spectrometry (LC-MS/MS) is a powerful tool for structural elucidation.[17] The fragmentation patterns are highly diagnostic.

-

Shared Fragmentation: Both 1-Benzofuran-2-yl-ethylamine and tryptamine will typically show a dominant fragment corresponding to the loss of the ethylamine side chain via cleavage of the Cα-Cβ bond, resulting in a stable benzylic-type cation.

-

1-Benzofuran-2-yl-ethylamine: The base peak is often the iminium ion resulting from this cleavage. For example, 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine shows a characteristic base peak at m/z 58.[18]

-

Indole Alkaloids: The fragmentation of the indole ring itself is more complex and can involve retro-Diels-Alder (RDA) reactions in more complex structures like serpentine.[19] The presence of the indole nitrogen can also direct fragmentation pathways not available to benzofurans.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each proton and carbon atom.[20][21]

| Nucleus | Indole Derivative (e.g., Tryptamine) | Benzofuran Derivative | Key Differentiator |

| ¹H NMR | Broad singlet > 8.0 ppm for the N-H proton . | Absence of the N-H proton signal. | This is the most definitive and easily identifiable difference. |

| ¹H NMR | Aromatic protons on the pyrrole ring (C2-H) are characteristic. | Aromatic proton on the furan ring (C3-H) appears as a singlet. | Chemical shifts in the aromatic region will differ due to the heteroatom's influence. |

| ¹³C NMR | Carbons adjacent to nitrogen (C2, C7a) have distinct chemical shifts. | Carbons adjacent to oxygen (C2, C7a ) are significantly downfield (>145 ppm).[22] | The high electronegativity of oxygen deshields the adjacent carbons more than nitrogen. |

Workflow for Structural Elucidation

A robust, self-validating workflow is critical for characterizing novel synthesized compounds.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 5. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. drughunter.com [drughunter.com]

- 8. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 10. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 12. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dea.gov [dea.gov]

- 19. Structural characterization of monoterpene indole alkaloids in ethanolic extracts of Rauwolfia species by liquid chromatography with quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2-(Benzofuran-2-yl)ethanamine from Salicylaldehyde

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the synthesis of 2-(benzofuran-2-yl)ethanamine, a valuable building block in medicinal chemistry, starting from the readily available precursor, salicylaldehyde. The presented synthetic strategy is designed for robustness and scalability, with a focus on elucidating the underlying chemical principles that govern each transformation.

Strategic Overview: A Three-Step Approach to the Target Molecule

The synthesis of 2-(benzofuran-2-yl)ethanamine from salicylaldehyde is strategically designed as a three-step sequence. This pathway prioritizes the early construction of the core benzofuran scaffold, followed by the elaboration and functionalization of the side chain at the 2-position to introduce the desired ethanamine moiety.

The chosen route commences with the formation of 2-acetylbenzofuran through a base-mediated cyclization of salicylaldehyde with chloroacetone.[1][2] This intermediate serves as a versatile anchor point for subsequent modifications. The carbonyl group of the acetyl moiety is then transformed into an oxime. This intermediate is pivotal as it sets the stage for the introduction of the nitrogen atom. The final step involves the reduction of the oxime to the target primary amine, 2-(benzofuran-2-yl)ethanamine. This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high-yielding nature of each transformation.

Figure 1: Overall synthetic workflow. A concise three-step synthesis for 2-(benzofuran-2-yl)ethanamine.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Acetylbenzofuran

This initial step involves the construction of the benzofuran ring system via a Perkin-like reaction followed by an intramolecular cyclization. Salicylaldehyde is reacted with chloroacetone in the presence of a weak base, potassium carbonate, which facilitates the deprotonation of the phenolic hydroxyl group and subsequent nucleophilic attack.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (0.1 mol), chloroacetone (0.1 mol), and anhydrous potassium carbonate (30 g).

-

Add 150 mL of dry acetone to the flask.

-

Gently reflux the reaction mixture with stirring for 13 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (8:2) as the mobile phase.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium salts and wash the residue with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a dark yellow solid, is purified by recrystallization from petroleum ether to afford pure 2-acetylbenzofuran.

Causality and Insights:

-

The use of an anhydrous base like potassium carbonate is crucial to prevent side reactions involving water.

-

Acetone serves as a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.

-

The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Figure 2: Proposed mechanism for Step 1. Base-catalyzed formation of the benzofuran ring.

Part 2: Synthesis of 2-Acetylbenzofuran Oxime

The conversion of the ketone to an oxime is a standard and high-yielding reaction. The carbonyl group of 2-acetylbenzofuran reacts with hydroxylamine to form the corresponding oxime. This reaction is typically carried out in the presence of a mild base to neutralize the HCl released from hydroxylamine hydrochloride.

Protocol:

-

In a 100 mL round-bottom flask, dissolve 2-acetylbenzofuran (0.05 mol) in 50 mL of ethanol.

-

Add hydroxylamine hydrochloride (0.06 mol) and sodium bicarbonate (0.07 mol) to the solution.

-

Reflux the mixture for 2-3 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into 200 mL of ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-acetylbenzofuran oxime.

Causality and Insights:

-

Sodium bicarbonate is a sufficiently strong base to liberate free hydroxylamine from its hydrochloride salt without causing undesirable side reactions.

-

The reaction is reversible, but the precipitation of the oxime from the aqueous workup drives the equilibrium towards the product.

Part 3: Reduction of 2-Acetylbenzofuran Oxime to 2-(Benzofuran-2-yl)ethanamine

The final step is the reduction of the oxime to the primary amine. Several reducing agents can accomplish this transformation, with lithium aluminum hydride (LiAlH₄) being a particularly effective choice for its ability to reduce oximes to amines in good yields.

Protocol:

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood by trained personnel.

-

Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Carefully suspend lithium aluminum hydride (0.05 mol) in 100 mL of anhydrous diethyl ether or tetrahydrofuran (THF).

-

Dissolve 2-acetylbenzofuran oxime (0.02 mol) in 50 mL of anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the oxime solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 4-6 hours.

-

Work-up (Fieser method): Carefully quench the reaction by the sequential dropwise addition of:

-

x mL of water (where x is the mass of LiAlH₄ in grams used).

-

x mL of 15% aqueous sodium hydroxide.

-

3x mL of water.

-

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(benzofuran-2-yl)ethanamine.

-

The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Causality and Insights:

-

The use of anhydrous solvents is critical to prevent the violent decomposition of LiAlH₄.

-

The controlled addition of the oxime solution is necessary to manage the exothermic nature of the reduction.

-

The Fieser work-up is a safe and effective method for quenching the reaction and precipitating the aluminum salts, which simplifies the purification of the amine product.

Data Summary

| Step | Reactants | Reagents & Solvents | Key Conditions | Expected Yield | Product Characterization |

| 1 | Salicylaldehyde, Chloroacetone | K₂CO₃, Acetone | Reflux, 13 h | ~55%[1] | TLC, IR, ¹H NMR |

| 2 | 2-Acetylbenzofuran | NH₂OH·HCl, NaHCO₃, Ethanol | Reflux, 2-3 h | >90% | TLC, IR, ¹H NMR, Melting Point |

| 3 | 2-Acetylbenzofuran Oxime | LiAlH₄, Anhydrous Diethyl Ether or THF | Reflux during addition | 60-80% | TLC, IR, ¹H NMR, ¹³C NMR, Mass Spectrometry |

References

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Semantic Scholar. [Link]

-

Synthesis and Characterization of Benzofuranone and its Derivatives. ResearchGate. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Darzens Condensation. Master Organic Chemistry. [Link]

-

Darzens Reaction. Organic Chemistry Portal. [Link]

-

A Green and Environmentally Benign Synthesis of Benzofurans. LAL BAHADUR SHASTRI MAHAVIDYALAYA. [Link]

-

Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

-

(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

Sources

Application Note: Optimized Henry Reaction Conditions for Benzofuran-2-Carbaldehyde

Executive Summary

This guide details the optimized protocols for the Henry reaction (nitroaldol condensation) of benzofuran-2-carbaldehyde with nitromethane to synthesize 2-(2-nitrovinyl)benzofuran . This transformation is a critical gateway in drug discovery, serving as the primary route to access 2-(2-aminoethyl)benzofurans (bioisosteres of tryptamines) and other pharmacologically active heterocyclic cores.

We present two distinct protocols:

-

Method A (The Standard): Ammonium acetate-mediated condensation-dehydration. Best for scale-up and reliability.

-

Method B (The "Green" Catalytic): Base-catalyzed condensation in alcoholic solvent. Best for initial screening and safety-sensitive environments.

Mechanistic Insight & Reaction Pathway

The reaction between benzofuran-2-carbaldehyde and nitromethane proceeds via a reversible nucleophilic addition followed by an irreversible dehydration step. Unlike aliphatic aldehydes, the benzofuran system favors the formation of the conjugated nitroalkene rather than the intermediate

DOT Diagram 1: Reaction Mechanism & Pathway

Figure 1: Mechanistic pathway favoring the thermodynamically stable nitroalkene product.

Experimental Condition Screening

The following table summarizes the performance of various catalytic systems for this specific substrate.

| Parameter | Method A (Recommended) | Method B (Alternative) | Method C (Catalytic) |

| Reagents | NH₄OAc (Stoichiometric) | NaOH (Catalytic) | L-Proline / Amine |

| Solvent | Nitromethane (Neat) or AcOH | Methanol / Ethanol | CHCl₃ / IPA |

| Temperature | Reflux (101°C) | 0°C to RT | RT to 50°C |

| Time | 1–4 Hours | 2–6 Hours | 12–24 Hours |

| Major Product | Nitroalkene (>95%) | Mixture | |

| Yield | 85–92% | 60–75% | 50–65% |

| Scalability | High | Moderate | Low |

Detailed Protocols

Method A: Ammonium Acetate Mediated Synthesis (Gold Standard)

This method is preferred for its operational simplicity and high yield. The ammonium acetate acts as a dual activation agent, buffering the reaction and promoting dehydration.

Reagents:

-

Benzofuran-2-carbaldehyde (1.0 equiv)

-

Nitromethane (10–20 volumes, acts as solvent)

-

Ammonium Acetate (0.5 – 1.0 equiv)

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (Nitrogen or Argon).

-

Charging: Add Benzofuran-2-carbaldehyde (e.g., 1.46 g, 10 mmol) and Ammonium Acetate (0.38 g, 5 mmol) to the flask.

-

Solvent Addition: Add Nitromethane (15 mL). Note: Nitromethane is toxic and a potential explosive hazard under confinement; use a blast shield.

-

Reflux: Heat the mixture to reflux (approx. 100–105°C) with vigorous stirring. The solution will typically turn from pale yellow to deep orange/brown.

-

Monitoring: Monitor by TLC (20% EtOAc in Hexanes). The aldehyde spot (

) should disappear, replaced by the highly fluorescent nitroalkene spot ( -

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove excess nitromethane under reduced pressure (rotary evaporator) in a well-ventilated fume hood.

-

Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate.

-

Wash with water (

mL) and brine ( -

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Acetic Acid mixture.

-

Expected Appearance: Yellow to orange needles.

-

Yield: 85–92%.

-

Method B: Two-Step "Green" Procedure (Methanol/NaOH)

Ideal for labs restricting the use of neat nitromethane or requiring milder temperatures.

Reagents:

-

Benzofuran-2-carbaldehyde (1.0 equiv)

-

Nitromethane (1.5 equiv)

-

Methanol (10 volumes)

-

Sodium Hydroxide (aq. 50% or pellets, 1.1 equiv)

-

HCl (6M) for acidification

Step-by-Step Protocol:

-

Condensation: Dissolve Benzofuran-2-carbaldehyde (10 mmol) and Nitromethane (15 mmol) in Methanol (20 mL). Cool to 0°C.

-

Base Addition: Dropwise add NaOH solution (11 mmol) while maintaining temperature <10°C. A precipitate (the nitronate salt) may form.

-

Stirring: Stir at 0°C for 30 mins, then allow to warm to room temperature for 2 hours.

-

Acidification/Dehydration: Pour the reaction mixture into a beaker containing crushed ice and HCl (excess). The rapid acidification promotes the elimination of water.

-

Isolation: The yellow solid product precipitates out.[1] Filter the solid, wash copiously with cold water, and dry.

-

Refinement: If the intermediate alcohol persists (check NMR), reflux the crude solid in Acetic Acid for 30 mins to force dehydration.

Workflow & Scale-Up Considerations

DOT Diagram 2: Scale-Up Workflow

Figure 2: Process flow for gram-to-kilogram scale synthesis.

Safety Advisory (Nitromethane)

-

Explosion Hazard: Nitromethane can form explosive mixtures with amines or strong bases under high pressure or confinement. Never heat nitromethane in a closed system (autoclave) without rigorous safety data.

-

Sensitization: Benzofuran derivatives can be skin sensitizers. Handle with gloves and proper ventilation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet Nitromethane or Old Catalyst | Distill Nitromethane over |

| Product is Oily/Sticky | Polymerization or Residual Solvent | Recrystallize from EtOH/AcOH. Avoid prolonged heating >4 hours. |

| Intermediate Alcohol Persists | Incomplete Dehydration | Reflux crude material in Acetic Acid with a catalytic amount of |

| Low Yield (<50%) | Cannizzaro Side Reaction | Ensure conditions are not too basic (Method B). Switch to Method A. |

References

-

General Henry Reaction Review: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link

-

Benzofuran Synthesis Context: Khanam, H., & Shamsi, F. (2015). "Bioactive Benzofuran derivatives: A review." European Journal of Medicinal Chemistry, 97, 483-504. Link

- Specific Nitrovinyl Furan Protocol: McNulty, J., et al. (2011). "Ultrasound-assisted Henry reaction of heteroaromatic aldehydes." Ultrasonics Sonochemistry, 18(1), 31-34. (Adapted conditions for Benzofuran).

-

Ammonium Acetate Method: Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3. Link

Sources

Application Note: Lithium Aluminum Hydride Reduction of Benzofuran Acetonitriles to Benzofuran Ethanamines

[label="11. Filter to Remove\n(Drying Agent)", fillcolor

Refining Stoichiometry and Procedure

I've just refined both the reaction stoichiometry and workup quantities within my application note. I'm now providing a detailed table summarizing the key reaction parameters and Fieser workup. I've focused on clarity, including component functions and quantities based on the nitrile substrate. The text is now being reviewed.

Finalizing Application Note

I'm now integrating everything into a complete application note. I've covered the introduction, mechanism, and detailed protocol, including safety measures and the Fieser workup. The DOT diagrams are finalized and integrated. I am ensuring that the quantitative data and references are now included.

Finalizing Diagram Readability

I am now focusing on refining the readability of the dot diagrams. I have validated both diagrams with respect to size and readability, ensuring that the text is not clipped. I have validated the diagrams for the given constraints.

\n\n I'm now generating a final draft, combining the detailed experimental procedure, DOT diagrams illustrating the reaction, and the Fieser workup. I'm focusing on validating the reference list. The application note is complete, and ready for review.

Introduction & Scientific Rationale

Benzofuran ethanamines—specifically 2-(benzofuran-3-yl)ethan-1-amine and its derivatives—are highly valuable pharmacophores in medicinal chemistry. They serve as critical building blocks for synthesizing complex indole alkaloid analogs (such as strictosidine derivatives)[1][2], melatonin receptor agonists, and highly enantioselective ɑ2c-adrenoceptor antagonists[3].

The transformation of benzofuran acetonitriles into primary amines presents a unique synthetic challenge. Nitriles are highly stable functional groups; their reduction via catalytic hydrogenation typically requires forcing conditions, often demanding high temperatures and up to 100 atm of hydrogen gas[4][5]. To circumvent these extreme pressure requirements and accelerate drug development workflows, the stoichiometric reduction using Lithium Aluminum Hydride (LiAlH₄ or LAH) in anhydrous tetrahydrofuran (THF) is the preferred laboratory-scale method. As a powerful hydride donor, LAH acts as a "chemical sledgehammer," efficiently reducing the nitrile group at atmospheric pressure[5].

Reaction Mechanism & Causality

The reduction of a nitrile to a primary amine by LiAlH₄ is driven by a double nucleophilic addition mechanism. Understanding this causality is critical for controlling the reaction kinetics and predicting potential side reactions.

-

First Hydride Addition: The highly nucleophilic [AlH₄]⁻ anion delivers a hydride to the electrophilic carbon of the nitrile, breaking the C≡N pi bond to form an imine anion intermediate[4][5].

-

Second Hydride Addition: A second hydride is rapidly delivered to the imine carbon, generating a highly reactive amine dianion that remains coordinated to the aluminum center[4].

-

Aqueous Quench: The reaction does not yield the free amine until the workup phase. The addition of water protonates the nitrogen intermediate, releasing the primary amine and precipitating aluminum salts[4].

Figure 1: Nucleophilic double-hydride addition mechanism for nitrile reduction.

Experimental Design & Quantitative Data

To ensure complete conversion of the nitrile without stalling at the imine stage, an excess of LAH (typically 2.5 equivalents) is utilized. Anhydrous THF is chosen over diethyl ether because its higher boiling point (65 °C) provides the necessary thermal energy to drive the reduction of sterically or electronically stabilized benzofuran substrates[2].

Table 1: Reaction Stoichiometry & Conditions

| Component | Function | Equivalents | Amount per 10 mmol Substrate |

| Benzofuran-3-acetonitrile | Starting Material | 1.0 eq | 1.57 g (10.0 mmol) |

| Lithium Aluminum Hydride | Reducing Agent | 2.5 eq | 0.95 g (25.0 mmol) |

| Anhydrous THF | Solvent | N/A | 30.0 mL (0.33 M) |

| Reaction Temperature | Thermal Driver | N/A | 65 °C (Reflux) |

| Reaction Time | Kinetic Window | N/A | 2 - 4 Hours |

Step-by-Step Protocol: Synthesis & Fieser Workup

Because LAH is highly pyrophoric and reacts violently with water to produce flammable hydrogen gas[6], this protocol integrates self-validating checkpoints to ensure safety and operational success.

Part A: Reaction Execution

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an argon/nitrogen inlet.

-

LAH Suspension: Add 30 mL of anhydrous THF to the flask and cool to 0 °C using an ice bath. Carefully add 0.95 g of LiAlH₄ powder in small portions.

-

Self-Validation Checkpoint: Minor bubbling may occur due to trace moisture. The mixture should form a grey, opaque suspension.

-

-

Substrate Addition: Dissolve 1.57 g of benzofuran-3-acetonitrile in 5 mL of anhydrous THF. Add this solution dropwise to the LAH suspension over 15 minutes.

-

Self-Validation Checkpoint: An exotherm will occur. The solution may transition to a yellow/orange hue, indicating the formation of the imine/amine anion intermediates.

-

-

Reflux: Remove the ice bath and heat the reaction to 65 °C (reflux) for 2 to 4 hours. Monitor the disappearance of the starting material via TLC or GC/HPLC[6].

Part B: The Fieser Workup (Industry Standard)

Standard aqueous quenching of LAH produces a colloidal aluminum hydroxide emulsion that traps the amine product and is virtually impossible to filter. The Fieser Workup is the mandatory industry standard[4][5][6], utilizing a precise

Table 2: Fieser Workup Quantities (Based on g of LAH)

| Workup Reagent | Multiplier | Volume/Mass to Add | Mechanistic Purpose |

| DI Water (1st addition) | 0.95 mL | Quenches unreacted hydrides safely | |

| 15% NaOH (aq) | 0.95 mL | Prevents gelation of alumina salts | |

| DI Water (2nd addition) | 2.85 mL | Completes hydrolysis of the complex | |

| Anhydrous MgSO₄ | Excess | ~5.0 g | Dehydrates hydrated alumina into powder |

Workup Steps:

-

Cool the reaction mixture strictly to 0 °C. Dilute with an additional 15 mL of THF to reduce viscosity[6].

-

Dropwise , add 0.95 mL of DI water. (Caution: Highly exothermic; H₂ gas evolves).

-

Add 0.95 mL of 15% aqueous NaOH dropwise.

-

Add 2.85 mL of DI water.

-

Remove the ice bath, warm to room temperature, and stir vigorously for 15 minutes.

-

Add ~5.0 g of anhydrous MgSO₄ and stir for an additional 15 minutes[6].

-

Self-Validation Checkpoint: The gummy emulsion must immediately transform into a crisp, white, free-flowing granular precipitate. If it remains a paste, stirring was insufficient or the MgSO₄ step was skipped.

-

-

Filter the mixture through a thick pad of Celite on a fritted funnel to prevent clogging[6]. Wash the filter cake thoroughly with ethyl acetate or THF.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(benzofuran-3-yl)ethan-1-amine, which can be purified via flash column chromatography or vacuum distillation.

Figure 2: The Fieser workup workflow for safe quenching and isolation.

References

1.[1][2]2 - Massachusetts Institute of Technology (mit.edu) 2.[3]3 - Royal Society of Chemistry (rsc.org) 3.[6]6 - ACS Publications (acs.org) 4.[4][5]4 - Master Organic Chemistry (masterorganicchemistry.com)

Sources

Preparation of 1-Benzofuran-2-yl-ethylamine hydrochloride salt

An in-depth technical guide for the preparation of 2-(1-Benzofuran-2-yl)ethanamine hydrochloride (often referred to as 1-benzofuran-2-ethylamine hydrochloride), a critical intermediate and bioisostere in the development of monoaminergic activity enhancers (MAEs) and antiarrhythmic agents [1, 2].

Introduction & Strategic Overview

2-(1-Benzofuran-2-yl)ethanamine is a highly valued structural motif in medicinal chemistry. As a bioisostere of tryptamine and phenethylamine, the benzofuran ring system imparts unique lipophilicity and metabolic stability profiles. Derivatives of this scaffold, such as benzofuranylpropylaminopentane (BPAP), have demonstrated profound efficacy as monoaminergic activity enhancers [2].

To synthesize the hydrochloride salt of this amine with high purity, we employ a two-step sequence: a nitroaldol (Henry) condensation followed by a global hydride reduction . This route is prioritized over reductive amination or nitrile reduction due to the commercial availability of benzofuran-2-carboxaldehyde and the high atom-economy of the Henry reaction.

Mechanistic Pathway & Causality (The "Why")

As a self-validating synthetic system, every reagent choice in this protocol serves a specific mechanistic purpose:

-

The Henry Condensation (Ammonium Acetate/Acetic Acid): Reacting benzofuran-2-carboxaldehyde with nitromethane requires a base to generate the nucleophilic nitronate ion. We utilize ammonium acetate (

) in glacial acetic acid [3]. -

Global Hydride Reduction (Lithium Aluminum Hydride): Reducing a nitroalkene to a primary amine requires overcoming complex intermediate states. Milder reducing agents (like

) will selectively reduce the alkene, leaving an aliphatic nitro compound. We deploy Lithium Aluminum Hydride ( -

Fieser Workup: Quenching

with standard aqueous extraction often results in an unfilterable, gelatinous aluminum hydroxide emulsion. We utilize the stoichiometric "Fieser Workup" ( -

Anhydrous Salt Formation: The free base amine is susceptible to oxidative degradation. By dissolving the free base in anhydrous diethyl ether and introducing anhydrous

gas (or

Quantitative Reagent Matrix

Table 1: Stoichiometry for a 10 mmol Scale Synthesis

| Reagent / Material | MW ( g/mol ) | Eq. | Mass / Vol | Role | Causality / Safety |

| Benzofuran-2-carboxaldehyde | 146.14 | 1.0 | 1.46 g | Starting Material | Electrophile. |

| Nitromethane | 61.04 | 3.0 | 1.62 mL | Nucleophile | Excess drives equilibrium; Explosion hazard if heated dry. |

| Ammonium Acetate | 77.08 | 0.5 | 0.38 g | Catalyst | Facilitates dehydration to nitroalkene. |

| Glacial Acetic Acid | 60.05 | - | 10.0 mL | Solvent | Promotes elimination step. |

| Lithium Aluminum Hydride | 37.95 | 4.0 | 1.52 g | Reducing Agent | 4 eq. required for full nitro/alkene reduction. Reacts violently with water. |

| Tetrahydrofuran (Anhydrous) | 72.11 | - | 40.0 mL | Solvent | Coordinates Li+ to enhance hydride delivery. |

| 2M HCl in Diethyl Ether | 36.46 | 1.2 | 6.0 mL | Salt Former | Anhydrous conditions prevent product dissolution. |

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(2-Nitrovinyl)benzofuran

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzofuran-2-carboxaldehyde (1.46 g, 10 mmol), nitromethane (1.62 mL, 30 mmol), and ammonium acetate (0.38 g, 5 mmol).

-

Solvent Addition: Add 10 mL of glacial acetic acid.

-

Thermal Activation: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4 hours.

-

Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 4:1). The UV-active aldehyde spot (

) will disappear, replaced by a bright yellow, highly UV-active spot ( -

Isolation: Cool the flask to room temperature. Pour the mixture into 50 mL of ice-cold distilled water. A vibrant yellow precipitate will immediately form.

-

Purification: Filter the solid under vacuum, wash with cold water (

mL) to remove acetic acid, and recrystallize from hot ethanol to yield pure 2-(2-nitrovinyl)benzofuran. Dry under vacuum.

Step 2: Reduction to 2-(1-Benzofuran-2-yl)ethanamine (Free Base)

-

Preparation: Flame-dry a 100 mL two-neck flask. Flush with Argon. Add anhydrous THF (20 mL) and carefully suspend

(1.52 g, 40 mmol). Cool the suspension to 0 °C using an ice bath. -

Addition: Dissolve the 2-(2-nitrovinyl)benzofuran (approx. 1.8 g) in anhydrous THF (20 mL). Add this solution dropwise to the

suspension over 30 minutes via an addition funnel. Caution: Vigorous bubbling (hydrogen gas evolution) will occur. -

Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 6 hours. The thermal energy is critical to collapse the intermediate aluminum complexes.

-

Fieser Workup: Cool the reaction to 0 °C. Quench sequentially with extreme caution:

-

Add 1.52 mL of

dropwise. -

Add 1.52 mL of 15% aqueous

dropwise. -

Add 4.56 mL of

dropwise.

-

-

Extraction: Stir vigorously for 15 minutes until the grey suspension turns into a granular white solid. Filter the solid through a pad of Celite, washing the filter cake with hot THF (

mL). -

Concentration: Evaporate the filtrate under reduced pressure to yield the free base as a pale yellow oil.

Step 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base oil in 15 mL of anhydrous diethyl ether.

-

Precipitation: Cool the solution to 0 °C. Dropwise, add 2M

in diethyl ether (6.0 mL). A dense white precipitate of the hydrochloride salt will form instantly. -

Self-Validation (pH Check): Spot the supernatant on wet pH paper to ensure it is acidic (pH 1-2), indicating complete salt formation.

-

Isolation: Filter the precipitate rapidly under vacuum, wash with ice-cold anhydrous ether (

mL), and dry in a vacuum desiccator over

Analytical Validation Metrics

Table 2: Expected Analytical Data for Self-Correction

| Method | Expected Result | Troubleshooting / Causality |

| Appearance | White to off-white crystalline powder. | If yellow, the nitroalkene was incompletely reduced (increase reflux time in Step 2). |

| Melting Point | > 200 °C (Decomposition) | A depressed melting point indicates trapped moisture or unreacted starting material. |

| Absence of alkene protons ( | ||

| LC-MS (ESI+) | Detects the free base mass (161.2 g/mol + 1). |

Synthetic Workflow Visualization

Synthetic workflow for 2-(1-Benzofuran-2-yl)ethanamine HCl via Henry reaction and reduction.

References

Synthesis of benzofuran-2-yl-ethylamine via Curtius rearrangement

Application Note: High-Yield Synthesis of Benzofuran-2-yl-ethylamine via DPPA-Mediated Curtius Rearrangement

Abstract & Scientific Context

2-(Benzofuran-2-yl)ethylamine is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for tryptamine. While tryptamine derivatives are ubiquitous in CNS drug discovery (e.g., serotonin receptor agonists), the benzofuran analogs offer altered metabolic stability and lipophilicity profiles.

Conventional synthesis via the reduction of 2-(2-nitrovinyl)benzofuran (the "Henry Reaction" route) often suffers from polymerization of the sensitive furan ring under harsh reducing conditions (LiAlH₄). This Application Note details a superior, scalable route utilizing the Curtius Rearrangement . By employing Diphenylphosphoryl azide (DPPA), we avoid the isolation of explosive acyl azide intermediates and prevent the reduction of the heteroaromatic C2-C3 double bond, ensuring high chemoselectivity.

Retrosynthetic Analysis & Pathway

The synthesis is designed to retain the aromaticity of the benzofuran core. We utilize a chain-shortening strategy where a C3-acid precursor is converted to the C2-amine.

Figure 1: Retrosynthetic strategy utilizing the Curtius rearrangement to excise a carbonyl carbon, converting the propanoic acid side chain into the target ethylamine.

Experimental Protocols

Phase 1: Synthesis of the Acid Precursor

Objective: Synthesize 3-(benzofuran-2-yl)propanoic acid from benzofuran-2-carboxaldehyde.

Note: Direct Curtius on the unsaturated acrylic acid would yield an unstable enamine; therefore, saturation of the side chain is mandatory prior to rearrangement.

Step A: Knoevenagel Condensation

-

Reagents: Benzofuran-2-carboxaldehyde (10.0 g, 68.4 mmol), Malonic acid (14.2 g, 136.8 mmol), Pyridine (30 mL), Piperidine (0.5 mL).

-

Procedure:

-

Dissolve aldehyde and malonic acid in pyridine. Add piperidine catalyst.

-